molecular formula C12H11N3O4S B2625933 2-((Z)-2-((E)-(2-hydroxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid CAS No. 22067-71-6

2-((Z)-2-((E)-(2-hydroxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid

Cat. No. B2625933
CAS RN: 22067-71-6
M. Wt: 293.3
InChI Key: PFMCDFGTSNAOGO-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Z)-2-((E)-(2-hydroxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid is a thiazolidine-4-one derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including antimicrobial, antitumor, antioxidant, and anti-inflammatory effects.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Compounds derived from 2-((Z)-2-((E)-(2-hydroxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid have been synthesized and show significant antimicrobial activity against both gram-positive and gram-negative bacteria, comparable to standard drugs like Ampicillin (PansareDattatraya & Devan, 2015).
  • Antimicrobial Activity Against Mycobacteria : These derivatives exhibit potent activity against mycobacteria, including Mycobacterium tuberculosis. Some derivatives demonstrated high antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).

Anticancer Activity

  • Stereoselective Synthesis and Anticancer Activity : The stereoselective synthesis of related compounds has shown significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and colon cancer (Hassan et al., 2020).

Molecular Docking and Computational Studies

  • Molecular Docking Studies : Computational studies, including molecular docking, have been used to explore potential pharmaceutical applications of these compounds. Reactivity properties and sensitivity towards autoxidation mechanisms have been investigated (Mary et al., 2021).

Anti-Inflammatory and Analgesic Activities

  • Synthesis and Evaluation of Anti-inflammatory and Analgesic Activities : Related derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant effectiveness in animal models (Khalifa & Abdelbaky, 2008).

properties

IUPAC Name

2-[(2Z)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c16-8-4-2-1-3-7(8)6-13-15-12-14-11(19)9(20-12)5-10(17)18/h1-4,6,9,16H,5H2,(H,17,18)(H,14,15,19)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMCDFGTSNAOGO-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C\2/NC(=O)C(S2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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